ML218 hydrochloride

T-type calcium channel Cav3.2 Cav3.3

ML218 hydrochloride is a selective T-type calcium channel antagonist with potent CNS penetration (brain:plasma ~15-18:1) and a clean off-target profile lacking hERG/L-/N-type activity. Its balanced Cav3.2/Cav3.3 blockade (IC50 310/270nM) and unique fenestration-penetrating binding mode make it the optimal tool for Parkinson's disease and STN electrophysiology studies where other T-type blockers confound.

Molecular Formula C19H27Cl3N2O
Molecular Weight 405.8 g/mol
Cat. No. B2892686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML218 hydrochloride
Molecular FormulaC19H27Cl3N2O
Molecular Weight405.8 g/mol
Structural Identifiers
InChIInChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+;
InChIKeyIDCVEUISZZKMKJ-ZXVFAPHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML218 Hydrochloride: A Centrally Active, Selective T-Type Calcium Channel Probe for Neurological Research


ML218 hydrochloride (CID 45115620) is a small-molecule, selective antagonist of T-type voltage-gated calcium channels (Cav3.1, Cav3.2, and Cav3.3) developed through the NIH Molecular Libraries Probe Production Centers Network (MLPCN) as an intellectual property (IP)-unencumbered research probe [1]. It demonstrates potent inhibition of recombinant Cav3.2 and Cav3.3 channels in patch-clamp electrophysiology assays, with IC50 values of 310 nM and 270 nM, respectively, and an IC50 of 150 nM for Cav3.2 in a calcium flux assay [1]. ML218 exhibits favorable drug metabolism and pharmacokinetic (DMPK) properties, including oral bioavailability, excellent brain penetration in rodents, and robust functional effects in subthalamic nucleus (STN) neurons, establishing it as a critical tool compound for dissecting the physiological and pathophysiological roles of T-type calcium channels in the central nervous system [1].

Critical Differentiators of ML218 Hydrochloride Among T-Type Calcium Channel Antagonists


The T-type calcium channel antagonist class is pharmacologically heterogeneous; compounds within this class exhibit divergent potency across Cav3 subtypes, distinct state-dependent binding kinetics, unique off-target liability profiles, and variable central nervous system (CNS) penetration [1][2]. As demonstrated in cryo-EM structural studies, ML218 and its close structural analog TTA-P2 share a similar 3,5-dichlorobenzamide pharmacophore and occupy a fenestration-penetrating binding pose, yet they display distinct functional responses to specific Cav3.2 mutations—F1007L confers resistance to ML218 but not to TTA-P2—indicating that subtle structural variations translate into non-interchangeable pharmacological profiles [2]. Furthermore, ML218 exhibits a unique selectivity fingerprint: it lacks significant inhibition of L- or N-type calcium channels, KATP, and hERG potassium channels [1], while certain alternative T-type blockers (e.g., Z944) demonstrate more pronounced off-target activity on Cav1.4 L-type channels [3]. These differential properties preclude generic substitution and necessitate compound-specific selection based on the experimental requirements of the research model.

Quantitative Comparator Analysis: ML218 Hydrochloride Versus T-Type Calcium Channel Antagonist Alternatives


Potency Profile: ML218 Exhibits Balanced Nanomolar Inhibition of Cav3.2 and Cav3.3 Channels

ML218 demonstrates sub-micromolar potency against both Cav3.2 and Cav3.3 channels in patch-clamp electrophysiology assays, with a favorable balance between the two subtypes [1]. In contrast, Z944 exhibits higher absolute potency but a different subtype selectivity profile, being most potent on Cav3.1 (IC50 = 50 nM) and least potent on Cav3.2 (IC50 = 160 nM), representing a 3.2-fold difference across subtypes . The choice between these compounds should be guided by whether the experimental model prioritizes balanced Cav3.2/Cav3.3 inhibition (ML218) or high-affinity Cav3.1 targeting (Z944).

T-type calcium channel Cav3.2 Cav3.3 electrophysiology potency

Superior CNS Penetration: ML218 Achieves Exceptionally High Brain-to-Plasma Ratios

ML218 demonstrates exceptional brain penetration in vivo, achieving brain concentrations approximately 15- to 18-fold higher than corresponding plasma concentrations across a 3-30 mg/kg oral dose range in rats [1]. This represents a pronounced CNS preference compared to other T-type channel blockers; Z944, for instance, exhibits brain-to-plasma ratios ranging from 0.7 to 1, indicating near-equivalent brain and plasma exposure [2]. The marked brain accumulation of ML218 is a critical differentiator for CNS-targeted research applications.

pharmacokinetics brain penetration CNS blood-brain barrier in vivo

Cav1.4 L-Type Channel Selectivity: ML218 Exhibits 15-Fold Higher Potency Than Z944

A critical differentiator in the selectivity profile of ML218 versus Z944 is their activity on Cav1.4 L-type calcium channels, which are essential for retinal neurotransmission [1]. In HEK293T cells expressing Cav1.4 with auxiliary subunits, ML218 inhibited Ca2+ currents with an IC50 of approximately 2 μM, whereas Z944 demonstrated an IC50 of approximately 30 μM [1]. This 15-fold difference in potency indicates that Z944 is significantly less active at Cav1.4 than ML218 at equivalent concentrations, a crucial consideration for studies involving retinal tissue or visual pathway analysis.

off-target Cav1.4 L-type calcium channel selectivity retinal

Broad Ion Channel Selectivity: ML218 Lacks Significant Activity at L-Type, N-Type, KATP, and hERG Channels

ML218 exhibits a clean selectivity profile against a panel of physiologically critical ion channels, showing no significant inhibition of L-type or N-type calcium channels, KATP (Kir6) potassium channels, or the hERG (KV11.1) potassium channel at concentrations relevant to its T-type channel activity [1]. This is in stark contrast to the historical T-type blocker mibefradil, which demonstrates only moderate T-type selectivity, inhibiting L-type currents with an IC50 of 18.6 μM (versus 2.7 μM for T-type, a selectivity window of only ~7-fold) and also blocks Orai channels [2]. The absence of hERG activity for ML218 is particularly notable, as it mitigates concerns regarding cardiac QT prolongation in in vivo studies.

selectivity off-target hERG cardiac safety ion channel panel

State-Dependent Binding: ML218 Displays Fenestration-Penetrating Binding Mode Distinct from ACT-709478 and TTA-A2

Cryo-electron microscopy (cryo-EM) structures of human Cav3.2 in complex with four selective T-type antagonists reveal that ML218 and TTA-P2 share a distinct fenestration-penetrating binding pose, projecting their 3,5-dichlorobenzamide groups into the II-III fenestration and placing hydrophobic tails in the central cavity to impede ion permeation [1]. In contrast, ACT-709478 and TTA-A2 adopt an alternative binding mode, placing cyclopropylphenyl-containing ends directly in the central cavity to obstruct ion flow while extending polar tails into the IV-I fenestration [1]. This structural divergence underpins differential state-dependent pharmacology and mutational sensitivity: the F1007L mutation in Cav3.2 confers resistance to ML218 but not to TTA-P2, despite their similar overall chemical scaffolds [1].

cryo-EM structural pharmacology binding mode state-dependence Cav3.2

In Vivo Efficacy in Parkinson's Disease Model: ML218 Reverses Haloperidol-Induced Catalepsy with Dose-Dependent Potency

ML218 demonstrates robust, dose-dependent reversal of haloperidol-induced catalepsy in rats, a preclinical model of Parkinson's disease motor symptoms, with oral efficacy comparable to an adenosine A2A receptor antagonist—a clinically validated target for Parkinson's disease therapy [1]. While quantitative catalepsy reversal data for ML218 is available across a wide dose range (0.03–30 mg/kg p.o.), comparable publicly available dose-response data for other T-type blockers in this specific assay is limited. However, the established link between STN burst activity inhibition and catalepsy reversal provides mechanistic validation for ML218's utility in basal ganglia circuit research [1]. The compound's ability to reduce STN neuronal burst firing, a hallmark of Parkinson's disease pathophysiology, further substantiates its CNS target engagement [1].

Parkinson's disease catalepsy basal ganglia STN in vivo efficacy

Optimal Use Cases for ML218 Hydrochloride in Preclinical Research and Drug Discovery


Investigating Basal Ganglia Circuitry and Parkinson's Disease Pathophysiology

ML218 is ideally suited for ex vivo and in vivo studies focused on the subthalamic nucleus (STN) and basal ganglia circuits. It robustly inhibits T-type calcium currents, low-threshold spikes, and rebound burst activity in STN neurons, and its oral administration reverses haloperidol-induced catalepsy in rats with efficacy comparable to an A2A antagonist [1]. The compound's exceptional brain penetration (brain-to-plasma ratio of ~15-18:1) ensures high CNS exposure, making it a reliable tool for exploring the therapeutic potential of T-type channel inhibition in Parkinson's disease and related movement disorders [1].

Dissecting T-Type Calcium Channel Physiology in CNS Neurons Requiring Balanced Cav3.2/Cav3.3 Inhibition

ML218's balanced inhibitory potency on Cav3.2 (IC50 = 310 nM) and Cav3.3 (IC50 = 270 nM) channels makes it the preferred compound for studies where both subtypes are co-expressed and functionally contribute to neuronal excitability [1]. Unlike Z944, which exhibits a 3.2-fold potency difference across T-type subtypes, ML218 provides a more uniform blockade of Cav3.2 and Cav3.3, simplifying interpretation of pharmacological results in native tissues [1]. This is particularly relevant for CNS regions like the thalamus and cortex where both subtypes are abundantly expressed.

CNS-Targeted Studies Requiring Minimal Cardiovascular or Broad Ion Channel Off-Target Activity

ML218's clean selectivity profile—lacking significant inhibition of L-type and N-type calcium channels, KATP channels, and the cardiac hERG potassium channel—makes it a safer choice for in vivo studies where cardiovascular side effects or confounding peripheral pharmacology must be avoided [1]. In electrocardiographic studies, ML218 showed no effects on cardiac rhythmicity, and it reaches peak cerebrospinal fluid concentrations within 1-2 hours after subcutaneous administration [2]. This profile contrasts with earlier generation T-type blockers like mibefradil, which exhibit significant L-type channel activity (only ~7-fold selectivity) and block Orai channels, introducing experimental confounds [3].

Structural Pharmacology and Mutagenesis Studies Leveraging Distinct Fenestration-Penetrating Binding Mode

The cryo-EM structure of ML218 bound to Cav3.2 reveals a fenestration-penetrating binding mode that is distinct from ACT-709478 and TTA-A2, and the compound exhibits a unique sensitivity to the F1007L mutation that does not affect TTA-P2 [4]. This differential pharmacology makes ML218 an invaluable tool for structure-function studies, including site-directed mutagenesis, molecular dynamics simulations, and investigations of state-dependent antagonist binding. Researchers can exploit the F1007L mutation to validate target specificity or to engineer ML218-resistant Cav3.2 channels for control experiments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML218 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.